molecular formula C22H27NO7 B3043503 Methyl 3-O-benzyl-N-Cbz-alpha-D-glucosaminide CAS No. 87907-35-5

Methyl 3-O-benzyl-N-Cbz-alpha-D-glucosaminide

Cat. No. B3043503
CAS RN: 87907-35-5
M. Wt: 417.5 g/mol
InChI Key: LREJSKMDJWORCT-ONUIULTDSA-N
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Description

“Methyl 3-O-benzyl-N-Cbz-alpha-D-glucosaminide” is a chemical compound that belongs to the family of glucosamine derivatives. It has a molecular formula of C22H27NO7 .


Molecular Structure Analysis

The molecular structure of “Methyl 3-O-benzyl-N-Cbz-alpha-D-glucosaminide” is characterized by its molecular formula, C22H27NO7 . The exact structure would involve the arrangement of these atoms in the molecule, which isn’t provided in the search results.


Physical And Chemical Properties Analysis

“Methyl 3-O-benzyl-N-Cbz-alpha-D-glucosaminide” has a molecular weight of 417.5 g/mol. Other physical and chemical properties like boiling point and density are predicted to be 620.6±55.0 °C and 1.29±0.1 g/cm3 respectively .

Scientific Research Applications

Carbohydrate-Based Self-Assembling Systems

Carbohydrate-based self-assembling systems are essential for creating advanced biocompatible materials via a bottom-up approach. These systems have applications across multiple research fields and have been extensively studied . Notably, Methyl 3-O-benzyl-N-Cbz-alpha-D-glucosaminide is a key player in this area.

Mechanisms of Assembly:
Properties:

Chemical Biology

Wang, G., Chen, A., Aryal, P., & Bietsch, J. (2024). Synthetic approaches of carbohydrate-based self-assembling systems. Organic & Biomolecular Chemistry, 22(24), 4447–4460. DOI: 10.1039/D4OB00636D

properties

IUPAC Name

benzyl N-[(2S,3R,4R,5S,6R)-5-hydroxy-6-(hydroxymethyl)-2-methoxy-4-phenylmethoxyoxan-3-yl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27NO7/c1-27-21-18(23-22(26)29-14-16-10-6-3-7-11-16)20(19(25)17(12-24)30-21)28-13-15-8-4-2-5-9-15/h2-11,17-21,24-25H,12-14H2,1H3,(H,23,26)/t17-,18-,19-,20-,21+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LREJSKMDJWORCT-ONUIULTDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1C(C(C(C(O1)CO)O)OCC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO[C@@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)OCC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27NO7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-O-benzyl-N-Cbz-alpha-D-glucosaminide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Methyl 3-O-benzyl-N-Cbz-alpha-D-glucosaminide

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